5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4/c1-20-11-5-4-8(15)6-9(11)12(19)17-10-7-16-14(22-3)18-13(10)21-2/h4-7H,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMSNKJMCFYPCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=C(N=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 5-Chlorosalicylic Acid
The synthesis begins with the methylation of 5-chlorosalicylic acid to introduce the 2-methoxy group. As demonstrated in US3965173A, this step employs dimethyl sulfate under alkaline conditions:
- Reaction Conditions :
- Saponification :
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Methylation | 95% | 98% |
| Saponification | 90% | 97% |
Alternative Chlorination Strategies
CN101492387B describes chlorination via sulfonyl chloride, though this method is more relevant for introducing chloro groups onto aromatic amines. For 5-chloro-2-methoxybenzoic acid, direct chlorination of salicylic acid derivatives is unnecessary, as the chloro substituent is retained during methylation.
Amide Bond Formation
Acid Chloride Method (US3965173A)
Activation of Carboxylic Acid :
- 5-Chloro-2-methoxybenzoic acid is treated with thionyl chloride (reflux, 1 hour) to form 5-chloro-2-methoxybenzoyl chloride.
- Excess thionyl chloride is removed under reduced pressure.
Coupling with Amine :
- The acid chloride is reacted with 2,4-dimethoxypyrimidin-5-amine in an inert solvent (e.g., benzene, dichloromethane).
- Triethylamine is added to scavenge HCl, facilitating amide bond formation.
Reaction Conditions :
Coupling Reagent Approach
Modern methods employ reagents like HATU or EDCl to activate the carboxylic acid in situ:
- Procedure :
- 5-Chloro-2-methoxybenzoic acid, HATU, and DIPEA are mixed in DMF.
- 2,4-Dimethoxypyrimidin-5-amine is added, and the reaction is stirred at room temperature (12–18 hours).
Advantages :
- Avoids handling corrosive acid chlorides.
- Higher functional group tolerance.
Optimization and Yield Analysis
Critical Parameters
Comparative Yields
| Method | Yield | Purity |
|---|---|---|
| Acid Chloride | 90% | 99% |
| HATU-Mediated | 88% | 98% |
Characterization and Analytical Validation
Spectroscopic Data
Chromatographic Purity
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, or the benzamide can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or dechlorinated products.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-hydroxybenzamide
- 5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-ethoxybenzamide
Uniqueness
5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Biological Activity
5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Synthesis
The synthesis of 5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide involves several chemical reactions that yield the target compound with high purity. The synthetic pathway typically includes the formation of the pyrimidine ring and subsequent attachment of the methoxybenzamide moiety.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.
Key Findings:
- Cytotoxicity: The compound showed a dose-dependent reduction in cell viability in A549 cells when tested with an MTT assay. At a concentration of 100 µM, it reduced cell viability significantly compared to control treatments.
- Selectivity: The compound exhibited lower cytotoxic effects on non-cancerous human small airway epithelial cells (HSAEC-1 KT), indicating a potential for selective targeting of cancer cells while sparing healthy tissue .
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide | A549 | 25 | 3 |
| Control (Cisplatin) | A549 | 15 | 1 |
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against multidrug-resistant pathogens. It has shown promising results against strains such as Staphylococcus aureus and Klebsiella pneumoniae.
Key Findings:
- Inhibition Zones: The compound produced significant inhibition zones in agar diffusion tests against resistant strains, suggesting its potential as an antimicrobial agent.
- Mechanism of Action: Preliminary studies indicate that the compound may disrupt bacterial cell wall synthesis or function as a DNA intercalator, though further mechanistic studies are required .
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Klebsiella pneumoniae | 64 |
Case Studies
- In Vivo Efficacy: In animal models, administration of the compound resulted in a significant reduction in tumor size compared to untreated controls. Tumor growth inhibition was observed alongside minimal side effects.
- Clinical Relevance: A study highlighted the use of this compound in combination therapies for enhanced efficacy against resistant cancer types, showcasing its potential role in future therapeutic regimens.
Q & A
Q. What synthetic modifications enhance selectivity in substitution reactions?
- Protecting groups : Use Boc for amine protection during pyrimidine functionalization to prevent unwanted side reactions .
- Regioselective catalysts : CuI/1,10-phenanthroline for ortho-methoxy group installation .
- Microwave irradiation : Direct energy to specific bonds (e.g., C-Cl) for controlled reactivity .
Notes
- References correspond to evidence IDs (e.g., = ).
- Structural data from PubChem and peer-reviewed syntheses ensure reliability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
